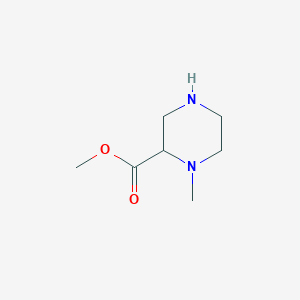

Methyl 1-methylpiperazine-2-carboxylate

Description

BenchChem offers high-quality Methyl 1-methylpiperazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methylpiperazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-3-8-5-6(9)7(10)11-2/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZSEVGWLANZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593437 | |

| Record name | Methyl 1-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405513-08-8 | |

| Record name | Methyl 1-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-methylpiperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpiperazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a privileged scaffold in numerous approved drugs, it possesses a unique combination of structural features that influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key physicochemical properties of Methyl 1-methylpiperazine-2-carboxylate, detailing the established methodologies for their determination and discussing their implications in the context of pharmaceutical sciences.

The structure of Methyl 1-methylpiperazine-2-carboxylate, featuring a tertiary amine, a secondary amine within the piperazine ring, and a methyl ester, imparts a specific balance of lipophilicity, basicity, and hydrogen bonding potential. A thorough understanding of these characteristics is paramount for its application in drug design, enabling researchers to predict its behavior in biological systems and to optimize its properties for therapeutic efficacy.

Chemical Structure and Computed Properties

The foundational step in characterizing any molecule is to define its structure and fundamental computed properties. These values, often computationally derived, provide a baseline for understanding the molecule's behavior.

Structure:

Caption: 2D structure of Methyl 1-methylpiperazine-2-carboxylate.

Table 1: Computed Physicochemical Properties of Methyl 1-methylpiperazine-2-carboxylate [1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem |

| Molecular Weight | 158.20 g/mol | PubChem |

| XLogP3 | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 158.105527694 Da | PubChem |

| Topological Polar Surface Area | 41.6 Ų | PubChem |

These computed values suggest that Methyl 1-methylpiperazine-2-carboxylate is a relatively small, polar molecule with a low predicted octanol-water partition coefficient (XLogP3), indicating good aqueous solubility. The presence of hydrogen bond donors and acceptors further supports its potential for interaction with biological macromolecules.

Experimental Determination of Physicochemical Properties

While computed properties offer valuable initial insights, experimentally determined values are the gold standard for accurate characterization. The following sections detail the standard methodologies for determining the key physicochemical properties of Methyl 1-methylpiperazine-2-carboxylate.

Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide information about the purity of a substance and the strength of its intermolecular forces.

Experimental Protocol for Melting Point Determination (Capillary Method): [3][4][5][6]

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Experimental Protocol for Boiling Point Determination (Micro-reflux Method): [7][8][9][10][11]

-

Sample Preparation: Place a small volume (a few drops) of the liquid sample into a small test tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Heating: Heat the test tube in a heating block or oil bath.

-

Observation of Bubbles: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly.

-

Data Recording: The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Caption: Workflow for Melting and Boiling Point Determination.

Solubility

Solubility is a critical parameter that influences a drug's absorption and distribution. It is typically determined in a range of solvents, including aqueous buffers at different pH values and various organic solvents.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method): [12][13][14][15][16]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

Data Reporting: Express the solubility in terms of mg/mL or mol/L at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa values of a molecule dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and receptor binding. Methyl 1-methylpiperazine-2-carboxylate has two basic nitrogen atoms, and their respective pKa values are crucial to determine.

Experimental Protocol for pKa Determination (Potentiometric Titration): [17][18][19][20][21]

-

Solution Preparation: Prepare a solution of the compound of known concentration in water or a suitable co-solvent.

-

Titration Setup: Calibrate a pH meter with standard buffers and place the electrode in the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic bases, multiple inflection points will be observed.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of Methyl 1-methylpiperazine-2-carboxylate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): MS provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can also offer structural insights.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O stretch of the ester and the N-H stretch of the secondary amine.

While specific spectra for Methyl 1-methylpiperazine-2-carboxylate are not widely published, data for closely related structures can provide an indication of the expected chemical shifts and absorption bands. For instance, in ¹H NMR, one would expect to see signals corresponding to the N-methyl group, the O-methyl group of the ester, and the protons on the piperazine ring.

Synthesis

A plausible synthetic route to Methyl 1-methylpiperazine-2-carboxylate can be envisioned starting from commercially available piperazine-2-carboxylic acid.

Caption: A potential synthetic pathway for Methyl 1-methylpiperazine-2-carboxylate.

This multi-step synthesis would involve protection of one of the nitrogen atoms, followed by esterification of the carboxylic acid, methylation of the other nitrogen, and finally deprotection to yield the target compound.

Conclusion

The physicochemical properties of Methyl 1-methylpiperazine-2-carboxylate are critical determinants of its potential as a lead compound in drug discovery. This guide has outlined the fundamental properties of interest and provided detailed, field-proven methodologies for their experimental determination. By applying these protocols, researchers can obtain the accurate and reliable data necessary to understand the behavior of this molecule and to make informed decisions in the optimization of its therapeutic potential. The synthesis and spectroscopic characterization further provide a complete framework for working with this important chemical entity.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

JoVE. Boiling Points - Procedure. (2020-03-26). [Link]

-

BOILING POINT DETERMINATION. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

# 5 Determination of Boiling Points. [Link]

-

Melting point determination. [Link]

-

Westlab Canada. Measuring the Melting Point. (2023-05-08). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

SSERC. Melting point determination. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025-07-23). [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

-

experiment (1) determination of melting points. (2021-09-19). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

JoVE. Determining the Solubility Rules of Ionic Compounds. (2015-06-15). [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PMC - NIH. Development of Methods for the Determination of pKa Values. (2013-08-08). [Link]

-

Potentiometric p K a determination of standard substances in binary solvent systems. (2025-08-05). [Link]

-

PubChem. Methyl 1-methylpiperazine-2-carboxylate. [Link]

-

PubChem. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. [Link]

Sources

- 1. Methyl 1-methylpiperazine-2-carboxylate | C7H14N2O2 | CID 18404484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester | C7H14N2O2 | CID 29920832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westlab.com [westlab.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. phillysim.org [phillysim.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. benchchem.com [benchchem.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Video: Determining the Solubility Rules of Ionic Compounds [jove.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methyl 1-methylpiperazine-2-carboxylate structural characterization

An In-Depth Technical Guide to the Structural Characterization of Methyl 1-methylpiperazine-2-carboxylate

Introduction: The Imperative for Rigorous Structural Elucidation

Methyl 1-methylpiperazine-2-carboxylate is a heterocyclic compound featuring a core piperazine scaffold, a structure of immense interest in medicinal chemistry and drug development.[1] Piperazine derivatives are integral to numerous pharmaceuticals, including antipsychotics and antihistamines.[1] The precise arrangement of substituents on this scaffold dictates the molecule's pharmacological activity, making unambiguous structural characterization a cornerstone of any research or development program. The placement of the N-methyl and methyl carboxylate groups at the 1- and 2-positions, respectively, creates a chiral center, adding a layer of complexity that demands a multi-faceted analytical approach.

This guide provides a comprehensive framework for the structural elucidation of Methyl 1-methylpiperazine-2-carboxylate. It is designed for researchers and drug development professionals, moving beyond mere procedural descriptions to explain the causality behind experimental choices. The narrative emphasizes a self-validating system, where data from orthogonal techniques converge to build an irrefutable structural assignment.

Molecular Structure and Foundational Properties

A clear understanding of the target molecule is the logical starting point for any characterization workflow.

Caption: 2D Structure of Methyl 1-methylpiperazine-2-carboxylate.

Core Properties:

-

Molecular Formula: C₇H₁₄N₂O₂[2]

-

Molecular Weight: 158.20 g/mol [2]

-

CAS Number: 939983-64-9 (for the (S)-enantiomer)[2]

The Characterization Workflow: A Multi-Technique Strategy

No single technique can provide a complete structural picture. True confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This workflow ensures that all aspects of the molecule—from the proton and carbon backbone to functional groups and overall mass—are confirmed.

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[3] For a heterocyclic system like this, both ¹H and ¹³C NMR are indispensable, with 2D NMR techniques providing definitive assignments.[4]

Expertise & Causality: Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A standard concentration of 5-10 mg in ~0.6 mL of solvent is typically sufficient for high-resolution spectra on a modern spectrometer (≥400 MHz).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5 mg of the purified compound into a clean, dry NMR tube.

-

Solvation: Add approximately 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard). Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Recommended) Acquire a 2D Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H coupling networks.

-

(Recommended) Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded ¹H and ¹³C atoms.

-

Data Presentation & Interpretation

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| O-CH ₃ | ~3.70 | Singlet (s) | 3H | Methyl ester protons |

| N-CH ₃ | ~2.35 | Singlet (s) | 3H | N-methyl protons[5] |

| C2-H | ~3.30 | Doublet of Doublets (dd) | 1H | Proton on the chiral center |

| Piperazine Ring H 's | 2.20 - 3.10 | Multiplets (m) | 6H | Remaining ring protons |

| N4-H | ~1.80 | Broad Singlet (s) | 1H | Amine proton |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C =O | ~172.0 | Ester carbonyl carbon |

| C 2 | ~58.0 | Chiral carbon adjacent to ester |

| O-C H₃ | ~52.0 | Methyl ester carbon |

| Piperazine C 's | 45.0 - 55.0 | Ring carbons adjacent to nitrogen |

| N-C H₃ | ~46.0 | N-methyl carbon[5] |

The COSY spectrum would confirm the connectivity of the protons on the piperazine ring, while the HSQC would definitively link each proton signal to its corresponding carbon signal, validating the assignments in the tables above.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[6][7][8] This data is critical for confirming the molecular formula derived from NMR.

Expertise & Causality: Experimental Design

Electrospray Ionization (ESI) is the preferred method for this molecule. It is a "soft" ionization technique that typically generates a strong protonated molecular ion [M+H]⁺, making it easy to determine the molecular weight. Electron Ionization (EI) can also be used but may cause extensive fragmentation, potentially obscuring the molecular ion peak.[9][10] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.[7]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source of the mass spectrometer. Alternatively, inject the sample onto an HPLC system coupled to the MS for separation from any minor impurities.[11][12]

-

Acquisition:

-

Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[8]

-

Data Presentation & Interpretation

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|

| [M+H]⁺ | 159.1128 | ~159.1128 | Protonated Molecular Ion (C₇H₁₅N₂O₂⁺) |

| [M-OCH₃+H]⁺ | 128.0917 | ~128.0917 | Loss of methanol from the ester |

| [M-COOCH₃+H]⁺ | 100.1022 | ~100.1022 | Loss of the carbomethoxy group[7] |

| [C₅H₁₃N₂]⁺ | 101.1073 | ~101.1073 | Protonated N-methylpiperazine fragment[8] |

The fragmentation pattern provides a fingerprint of the molecule. For instance, the characteristic loss of the N-methylpiperazine moiety or the ester group strongly supports the proposed structure.[7][8]

Caption: Simplified MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[13] It serves as a quick and reliable check to confirm the presence of the ester and amine functionalities.

Expertise & Causality: Experimental Design

The analysis can be performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. This is generally preferred over preparing a KBr pellet, which can sometimes lead to interactions with the sample, especially with amine hydrohalides.

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount (a single drop or a few crystals) of the purified compound directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: Run a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Data Presentation & Interpretation

Table 4: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Confirmed |

|---|---|---|---|

| ~3350 | Medium, Broad | N-H Stretch | Secondary Amine (Piperazine N-H) |

| 2800-3000 | Medium-Strong | C-H Stretch | Aliphatic C-H |

| ~1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl [14][15] |

| 1150-1250 | Strong | C-O Stretch | Ester C-O |

| 1000-1200 | Medium | C-N Stretch | Aliphatic Amine |

The most diagnostic peak is the strong, sharp absorption around 1740 cm⁻¹, which is highly characteristic of an ester carbonyl group.[15][16] The absence of a very broad O-H stretch above 3000 cm⁻¹ confirms that no carboxylic acid is present, and the presence of a moderate N-H peak confirms the secondary amine.[15]

Conclusion: Synthesizing the Data for Unambiguous Assignment

The structural characterization of Methyl 1-methylpiperazine-2-carboxylate is complete only when the data from all three techniques—NMR, MS, and IR—are integrated and found to be in full agreement.

-

IR confirms the presence of the key ester and amine functional groups.

-

MS confirms the molecular weight of 158.20 g/mol and provides a fragmentation pattern consistent with the proposed structure.

-

NMR provides the definitive atomic connectivity, confirming the 1,2-substitution pattern on the piperazine ring and the presence of both methyl groups.

This orthogonal, self-validating approach provides the highest level of confidence in the structural assignment, a non-negotiable requirement for advancing a compound in any research or drug development pipeline.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. Retrieved from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore. Retrieved from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. Retrieved from [Link]

-

Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. Retrieved from [Link]

-

Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved from [Link]

-

IR Spectroscopy of Esters. (n.d.). Retrieved from [Link]

-

H.NMR-Spectrum of Heterocyclic Compound {2}. (n.d.). ResearchGate. Retrieved from [Link]

-

Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]

-

A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry. Retrieved from [Link]

-

FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... (n.d.). ResearchGate. Retrieved from [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved from [Link]

-

Determination of Piperazine Rings in Ethyleneamines, Po I y (Et h y len ea m i ne. (n.d.). Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). Retrieved from [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]

-

How can I distinguish Ester bond from -COOH in FT-IR? (2019). ResearchGate. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

(S)-1-methyl-piperazine-2-carboxylic acid methyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Methyl Piperazine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Mass spectrometry 1. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester | C7H14N2O2 | CID 29920832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. mdpi.com [mdpi.com]

- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. preprints.org [preprints.org]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 小分子分析与质控 [sigmaaldrich.com]

- 12. agilent.com [agilent.com]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. purdue.edu [purdue.edu]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

1H NMR and 13C NMR spectra of Methyl 1-methylpiperazine-2-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 1-methylpiperazine-2-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of a Piperazine Scaffold

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the piperazine ring is a privileged structure, frequently incorporated into pharmacologically active molecules due to its ability to improve pharmacokinetic properties such as solubility and oral bioavailability. Methyl 1-methylpiperazine-2-carboxylate is a functionalized derivative that serves as a valuable building block in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of such molecules.[1] It provides atomic-level information on molecular structure, connectivity, and dynamics, making it indispensable from hit identification to lead optimization.[2][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra expected for Methyl 1-methylpiperazine-2-carboxylate, grounded in fundamental principles and practical considerations for the research scientist. We will dissect the anticipated spectral features, explain the underlying chemical principles, and provide a robust experimental framework for acquiring high-quality data.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectra, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of Methyl 1-methylpiperazine-2-carboxylate.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting). For a molecule like Methyl 1-methylpiperazine-2-carboxylate, the spectrum is characterized by both simple and complex regions.

Predicted Chemical Shifts and Splitting Patterns

The piperazine ring is not planar; it typically adopts a chair conformation. Due to the substituents, the ring is conformationally dynamic, and the protons on the ring carbons (C3, C5, C6) can exist in axial and equatorial positions, leading to complex splitting patterns.[4]

-

Ester Methyl Protons (-COOCH₃): These protons are attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their resonance significantly downfield. A sharp singlet is expected, as there are no adjacent protons to couple with. The typical range for methyl ester protons is approximately 3.7 ppm.[5]

-

N-Methyl Protons (N-CH₃): The nitrogen atom is also electronegative, but less so than oxygen. Therefore, the protons of the N-methyl group at the N1 position will appear downfield relative to a simple alkane but upfield relative to the ester methyl group. This signal will also be a singlet. A typical chemical shift for such a group is around 2.3-2.5 ppm.[6]

-

Methine Proton (C2-H): This single proton is positioned on a carbon (C2) flanked by two electron-withdrawing groups: the N1 nitrogen and the carboxylate group. This environment causes significant deshielding, placing its signal downfield within the piperazine region. It will be split by the two non-equivalent protons on the adjacent C3 carbon, likely appearing as a doublet of doublets or a multiplet.

-

Piperazine Ring Protons (C3, C5, C6): These six protons represent the most complex region of the spectrum. They exist in different chemical environments and will exhibit both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling. The protons on C3 and C5 are adjacent to the N4 nitrogen, while the C6 protons are adjacent to the N1-methylated nitrogen. This chemical non-equivalence, combined with conformational effects, results in a series of overlapping multiplets typically found in the 2.0-4.0 ppm range.[7]

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |

| Ester -OCH₃ | ~ 3.7 | Singlet (s) | 3H | Deshielded by the highly electronegative oxygen atom of the ester group.[8] |

| N1-CH₃ | ~ 2.3 - 2.5 | Singlet (s) | 3H | Deshielded by the adjacent nitrogen atom.[6] |

| H -C2 | ~ 3.0 - 3.5 | Multiplet (m) or dd | 1H | Alpha to both a nitrogen atom and the carbonyl group, leading to significant deshielding. |

| H ₂-C3, H ₂-C5, H ₂-C6 | ~ 2.0 - 4.0 | Complex Multiplets (m) | 6H | Protons on the saturated heterocyclic ring, influenced by adjacent nitrogen atoms and conformational complexity.[4] |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton-carbon coupling is typically removed ("decoupled"), resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted Chemical Shifts

-

Carbonyl Carbon (C=O): The carbon of the carbonyl group is the most deshielded carbon in the molecule due to the double bond to one oxygen and a single bond to another. It will appear far downfield, typically in the range of 170-175 ppm.[9][10]

-

Piperazine Ring Carbons (C2, C3, C5, C6): These carbons are bonded to nitrogen atoms, which deshield them compared to simple alkanes. The C2 carbon, being adjacent to both N1 and the carboxylate group, will be the most downfield of the ring carbons. The C6 carbon is adjacent to the methylated N1, while C3 and C5 are adjacent to the secondary amine N4. These differing electronic environments will result in distinct signals, typically in the 40-65 ppm range.[11][12]

-

Ester Methyl Carbon (-COO CH₃): This carbon is attached to an oxygen atom and will be found in the 50-55 ppm range.[9]

-

N-Methyl Carbon (N-C H₃): The carbon of the N-methyl group is attached to a nitrogen and will typically appear in the 45-50 ppm range.

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C =O (Ester Carbonyl) | ~ 170 - 175 | Highly deshielded due to bonding with two oxygen atoms.[10] |

| C 2 | ~ 55 - 65 | Alpha to a nitrogen atom and the ester functional group. |

| -OC H₃ (Ester Methyl) | ~ 50 - 55 | Deshielded by the adjacent oxygen atom.[9] |

| C 6 | ~ 50 - 60 | Alpha to the tertiary N1 amine. |

| C 3, C 5 | ~ 40 - 50 | Alpha to the secondary N4 amine. May be two distinct signals. |

| N1-C H₃ | ~ 45 - 50 | Attached to a nitrogen atom. |

Part 3: Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental procedure. The trustworthiness of any spectral interpretation is founded on a robust and well-documented methodology.

Workflow for NMR Structural Elucidation

Caption: Standard workflow for structural analysis via NMR spectroscopy.

Detailed Protocol: Sample Preparation and ¹H NMR Acquisition

This protocol describes a standard procedure for acquiring a proton NMR spectrum.

-

Sample Weighing: Accurately weigh 5-10 mg of Methyl 1-methylpiperazine-2-carboxylate directly into a clean, dry vial.

-

Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing signal broadening due to saturation.

-

-

Solvent Selection and Dissolution: Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. Ensure the solvent contains a reference standard like Tetramethylsilane (TMS). Gently swirl the vial to dissolve the sample completely.[13]

-

Causality: Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H spectrum. TMS provides a zero-point reference (0.00 ppm) for accurate chemical shift calibration.

-

-

Sample Filtration: Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette. Transfer the dissolved sample through the filter into a clean 5 mm NMR tube.[13]

-

Causality: Filtering removes any particulate matter that could degrade the spectral quality by disrupting the magnetic field homogeneity (shimming).

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.

-

Place the sample into the NMR spectrometer.

-

Lock: The instrument "locks" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Tune and Match: The probe is tuned to the specific nucleus being observed (¹H) to maximize the efficiency of radiofrequency transmission and detection.

-

Shim: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the number of scans (e.g., 16 or 32 for a sample of this concentration).

-

Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow protons to return to equilibrium between pulses.

-

Initiate the acquisition. The resulting Free Induction Decay (FID) is then Fourier Transformed by the software to generate the frequency-domain NMR spectrum.

-

-

Data Processing:

-

Apply phasing and baseline correction to the spectrum to ensure accurate peak shapes and integration.

-

Integrate the signals and calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Conclusion: A Spectroscopic Fingerprint for Drug Discovery

The ¹H and ¹³C NMR spectra of Methyl 1-methylpiperazine-2-carboxylate provide a detailed and definitive "fingerprint" of its molecular structure. The key diagnostic features include two singlet signals for the distinct N-methyl and O-methyl groups, a complex multiplet region for the piperazine ring protons, and a downfield carbonyl signal in the ¹³C spectrum. A thorough understanding of these spectra, obtained through rigorous experimental technique, is fundamental for chemists in drug discovery. It allows for reaction monitoring, purity assessment, and the confident confirmation of molecular identity, ensuring the integrity of the compounds advancing through the development pipeline.[14]

References

-

American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. Retrieved from [Link]

-

AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectrum of FAME. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. Retrieved from [Link]

-

Technology Networks. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of pure methyl ester (a) and methyl ester using.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

SciSpace. (n.d.). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Retrieved from [Link]

-

YouTube. (2016, April 26). NMR Spectroscopy. Professor Dave Explains. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

PubChem. (n.d.). Methyl piperazine-1-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

Michigan State University. (n.d.). Esters. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Carbonated Fatty Methyl Esters Using Supercritical Carbon Dioxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

-

YouTube. (2017, December 4). How to Prepare and Run a NMR Sample. University of Bath. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. ¹³C-NMR spectrum of methyl.... Retrieved from [Link]

-

Ingenta Connect. (n.d.). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

IS MUNI. (2015, March 31). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

Sources

- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 5. aocs.org [aocs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]

- 12. is.muni.cz [is.muni.cz]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

Infrared (IR) spectroscopy data for Methyl 1-methylpiperazine-2-carboxylate

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 1-methylpiperazine-2-carboxylate

This guide provides a comprehensive analysis of the infrared spectroscopic characteristics of Methyl 1-methylpiperazine-2-carboxylate, a key heterocyclic building block in modern drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document offers a detailed exploration of the molecule's vibrational properties, protocols for data acquisition, and an expert interpretation of its spectral features. Our approach is rooted in the principles of causality and self-validation, ensuring that the insights provided are both technically accurate and practically applicable for compound identification, quality control, and structural elucidation.

Introduction: The Molecular Context

Methyl 1-methylpiperazine-2-carboxylate is a disubstituted piperazine derivative featuring both a tertiary amine functionality (the N-methyl group) and a methyl ester. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The precise characterization of its derivatives is therefore paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the molecular structure and assessing the purity of such compounds. This guide will deconstruct the IR spectrum of Methyl 1-methylpiperazine-2-carboxylate by correlating its structural features with specific vibrational absorption bands.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, we must first understand the molecule's constituent functional groups and their expected vibrational frequencies. The structure of Methyl 1-methylpiperazine-2-carboxylate contains several key components that give rise to a unique spectral fingerprint.

Caption: Molecular structure of Methyl 1-methylpiperazine-2-carboxylate.

The primary vibrational modes are associated with the following functional groups:

-

Aliphatic C-H Bonds: Present in the piperazine ring methylene (-CH2-) groups, the N-methyl (-N-CH3) group, and the ester methyl (-O-CH3) group.

-

Ester Group (C=O and C-O): The carbonyl (C=O) stretch is one of the most intense and diagnostic peaks in the spectrum. The C-O stretches are also characteristic and appear in the fingerprint region.

-

Tertiary Amine (C-N): The C-N stretching vibrations of the piperazine ring and the N-methyl group contribute to the complex pattern in the fingerprint region.

Based on established spectroscopic principles and data from related piperazine structures, the expected absorption bands are summarized below.[1]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aliphatic (Ring CH₂, N-CH₃, O-CH₃) | 2950 - 2800 | Strong to Medium |

| C=O Stretch | Methyl Ester | 1750 - 1735 | Strong, Sharp |

| C-H Bend (Scissoring) | Methylene (CH₂) | ~1465 | Medium |

| C-H Bend (Umbrella) | Methyl (CH₃) | ~1375 | Medium |

| C-O Stretch | Ester (O-CH₃) | 1300 - 1200 | Strong |

| C-O Stretch | Ester (C-O) | 1200 - 1050 | Strong |

| C-N Stretch | Tertiary Amine (Piperazine Ring) | 1250 - 1020 | Medium to Weak |

| C-C Stretch | Piperazine Ring | 1120 - 1055 | Weak |

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality IR spectrum requires a meticulous and well-documented experimental procedure. The following protocol is designed to ensure reproducibility and data integrity.

Sources

Solubility Profile of Methyl 1-methylpiperazine-2-carboxylate in Common Laboratory Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 1-methylpiperazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the scarcity of published quantitative data for this specific molecule, this document emphasizes predictive analysis based on physicochemical properties and provides robust, step-by-step experimental protocols for both qualitative and quantitative solubility assessment. We delve into the causality behind methodological choices, from solvent selection to analytical quantification by High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and formulation scientists who require a thorough understanding of this compound's behavior in various solvent systems to enable successful synthesis, purification, and formulation development.

Introduction: The Importance of a Solubility Profile

Methyl 1-methylpiperazine-2-carboxylate is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Understanding the solubility of this specific intermediate is paramount for several key operations in a laboratory setting:

-

Reaction Engineering: Selecting an appropriate solvent ensures that reactants are in the same phase, maximizing reaction rates and yield.

-

Work-up and Extraction: Solubility data dictates the choice of solvents for efficient product isolation and removal of impurities.

-

Purification: Designing effective crystallization or chromatographic purification methods is critically dependent on differential solubility.

-

Formulation and Drug Delivery: For downstream applications, solubility in aqueous and organic media is a primary determinant of bioavailability and the feasibility of different dosage forms.

This guide will first analyze the structural features of Methyl 1-methylpiperazine-2-carboxylate to predict its solubility, then provide detailed experimental protocols to empirically determine it.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like."[2] Let's dissect the structure of Methyl 1-methylpiperazine-2-carboxylate.

-

Molecular Formula: C₇H₁₄N₂O₂[3]

-

Molecular Weight: 158.20 g/mol [3]

-

Key Functional Groups:

-

Tertiary Amines: The piperazine ring contains two nitrogen atoms, one of which is N-methylated. These are weak bases and can be protonated in acidic solutions, drastically increasing aqueous solubility.

-

Methyl Ester: The -C(=O)OCH₃ group is polar but lacks a hydroxyl proton, so it can act as a hydrogen bond acceptor but not a donor.

-

-

Predicted Lipophilicity: The computed XLogP3 for the (S)-enantiomer is -0.4, suggesting a relatively hydrophilic character.[3]

Based on these features, we can predict a general solubility profile. The presence of the polar ester and two nitrogen atoms suggests solubility in polar solvents. The ability of the nitrogen atoms to be protonated indicates that solubility will be significantly enhanced in acidic aqueous solutions.

Table 1: Predicted Qualitative Solubility of Methyl 1-methylpiperazine-2-carboxylate

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The molecule has hydrogen bond acceptors (N, O) but is larger than a simple amine. Solubility is limited but present. |

| Methanol, Ethanol | Soluble | The alkyl nature of alcohols can solvate the hydrocarbon portions of the molecule, while the hydroxyl group interacts with the polar functional groups. | |

| Polar Aprotic | Acetonitrile (ACN) | Soluble | ACN's dipole moment can effectively solvate the polar ester and amine groups. |

| Dimethylformamide (DMF) | Soluble | Strong polar solvent capable of solvating the molecule effectively. | |

| Dichloromethane (DCM) | Soluble | A moderately polar solvent that should effectively dissolve the compound. | |

| Nonpolar | Toluene | Sparingly Soluble | The molecule's polarity is likely too high for significant solubility in aromatic hydrocarbons. |

| Hexane | Insoluble | The significant polarity mismatch between the compound and the aliphatic hydrocarbon will prevent dissolution. | |

| Aqueous Acid | 5% Hydrochloric Acid | Very Soluble | Protonation of the basic nitrogen atoms on the piperazine ring will form a highly polar, water-soluble hydrochloride salt.[4][5] |

| Aqueous Base | 5% Sodium Hydroxide | Sparingly Soluble | The compound lacks acidic protons, so basic solution is not expected to enhance solubility over that in neutral water. It may induce hydrolysis of the ester over time. |

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following sections provide robust protocols for both rapid qualitative assessment and precise quantitative measurement.

Workflow for Qualitative Solubility Classification

A qualitative assessment is a rapid and invaluable first step to classify an organic compound and understand its acid-base properties.[4][5] This workflow systematically tests the compound's solubility in a sequence of solvents.

Caption: Workflow for qualitative solubility analysis.

Step-by-Step Protocol: Qualitative Solubility

-

Water Solubility:

-

Place approximately 25 mg of Methyl 1-methylpiperazine-2-carboxylate into a small test tube.

-

Add 0.75 mL of deionized water in three 0.25 mL portions, shaking vigorously for 30-60 seconds after each addition.

-

Observe if the solid completely dissolves. If so, the compound is classified as water-soluble.[2][4]

-

-

Acid Solubility (if water-insoluble):

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl in portions, shaking vigorously.

-

Observation of dissolution indicates the presence of a basic functional group (the piperazine nitrogens), which forms a soluble salt.[5] This is a strong confirmatory test.

-

-

Base Solubility (if acid-insoluble):

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH.

-

Dissolution would indicate an acidic functional group. This is not expected for the target compound.

-

-

Organic Solvent Solubility:

-

Repeat step 1 with a panel of common lab solvents, including but not limited to methanol, ethanol, acetonitrile, dichloromethane, and hexane.

-

Record observations as "Soluble," "Sparingly Soluble," or "Insoluble."

-

Workflow for Quantitative Solubility Determination

For applications in drug development and process chemistry, a precise quantitative value (e.g., in mg/mL or mol/L) is required. The equilibrium shake-flask method followed by HPLC quantification is the gold standard.[6]

Expert Insight: Direct UV detection for piperazine derivatives can be challenging due to the lack of a strong chromophore. While the ester group provides some UV absorbance, sensitivity may be low. For trace-level quantification or complex matrices, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to create a highly UV-active product, significantly enhancing detection limits.[1][7] For the purpose of a solubility screen where concentrations are expected to be higher, direct UV detection may be sufficient and is presented here for simplicity.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol: Quantitative Solubility (Shake-Flask/HPLC-UV)

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of Methyl 1-methylpiperazine-2-carboxylate to a glass vial (e.g., add 20 mg to 2 mL of solvent). The solid must remain visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate for 24 hours to ensure equilibrium is reached. The system is dynamic, with continuous dissolution and precipitation.

-

-

Sample Preparation for Analysis:

-

Let the vials stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow undissolved solids to settle.

-

Carefully draw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove all particulate matter.

-

Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of your calibration curve.

-

-

HPLC-UV Quantification:

-

Develop an HPLC Method:

-

Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[1]

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or diethylamine to improve peak shape) is common.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a low wavelength (e.g., 210 nm) where the ester carbonyl may absorb.

-

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of Methyl 1-methylpiperazine-2-carboxylate of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) in the mobile phase.

-

Inject each standard and plot the peak area versus concentration to generate a linear calibration curve.

-

-

Analyze Samples:

-

Inject the diluted, filtered supernatant from step 2.4.

-

Determine the concentration in the diluted sample using its peak area and the calibration curve.

-

-

-

Calculate Solubility:

-

Back-calculate the concentration in the original, undiluted supernatant using the dilution factor.

-

The resulting value is the quantitative solubility of the compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, g/L, or M).

-

Practical Applications and Data Interpretation

The experimentally determined solubility data is invaluable:

-

High solubility in DCM and low solubility in hexane suggests a classic solvent system for extraction from an aqueous phase followed by precipitation or crystallization by adding an anti-solvent (hexane).

-

Good solubility in methanol but lower solubility in water points towards methanol/water mixtures as a potential system for recrystallization.

-

Drastically increased solubility in 5% HCl confirms the compound's basic nature and provides a method for preparing aqueous stock solutions or for use in salt formation studies.

Conclusion

While published data for Methyl 1-methylpiperazine-2-carboxylate is limited, a robust solubility profile can be effectively established through a combination of predictive analysis and systematic experimental determination. The qualitative and quantitative protocols outlined in this guide provide a reliable framework for researchers to generate the critical data needed for successful process development, purification, and formulation. Understanding the interplay between the compound's basic piperazine core and its polar ester functional group is the key to predicting and manipulating its behavior across a wide range of common laboratory solvents.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester | C7H14N2O2 | CID 29920832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry and Chirality of Methyl 1-methylpiperazine-2-carboxylate

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a paramount determinant of its biological activity.[1] A significant portion of drugs currently in use are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[1] These stereoisomers can exhibit profound differences in their pharmacological and toxicological profiles.[1] One enantiomer might be therapeutically active, while the other could be inactive or even induce adverse effects.[1] The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a prevalent scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities.[2][3][4] The introduction of a chiral center into the piperazine ring can significantly enhance biological activity and selectivity.[2][5] This guide provides a comprehensive technical overview of the stereochemistry and chirality of a specific piperazine derivative, Methyl 1-methylpiperazine-2-carboxylate, a valuable building block in drug discovery.

Methyl 1-methylpiperazine-2-carboxylate: A Chiral Scaffold

Methyl 1-methylpiperazine-2-carboxylate possesses a stereogenic center at the C2 position of the piperazine ring, the carbon atom to which the carboxylate group is attached. This chirality gives rise to two enantiomers: (R)-Methyl 1-methylpiperazine-2-carboxylate and (S)-Methyl 1-methylpiperazine-2-carboxylate.

Caption: The (R) and (S) enantiomers of Methyl 1-methylpiperazine-2-carboxylate.

The spatial arrangement of the substituents around this chiral center is crucial, as it dictates how the molecule interacts with chiral biological targets such as receptors and enzymes.[3] Stereochemical variations in piperazine derivatives can lead to stereoselective effects on biological activity, with different enantiomers exhibiting distinct pharmacological profiles.[2]

Strategies for Obtaining Enantiopure Isomers: Stereoselective Synthesis and Chiral Resolution

The production of single-enantiomer drugs is a critical aspect of pharmaceutical development. Two primary strategies are employed to obtain enantiomerically pure forms of chiral molecules like Methyl 1-methylpiperazine-2-carboxylate: stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. A plausible, though generalized, approach for the synthesis of an enantiomerically enriched piperazine-2-carboxylate derivative involves the use of a chiral starting material, such as an amino acid.

Hypothetical Asymmetric Synthesis Workflow:

Caption: A conceptual workflow for the asymmetric synthesis of Methyl 1-methylpiperazine-2-carboxylate.

Chiral Resolution of a Racemic Mixture

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic resolution is a highly effective and environmentally friendly method for achieving this.

Experimental Protocol: Enzymatic Resolution

This protocol describes a general procedure for the enzymatic resolution of a racemic N-protected piperazine-2-carboxylate ester, a common precursor.

-

Substrate Preparation: Dissolve the racemic N-Boc-protected methyl piperazine-2-carboxylate in a suitable organic solvent (e.g., tert-butyl methyl ether).

-

Enzyme Addition: Introduce an appropriate lipase, such as Candida antarctica lipase B (CALB), to the solution.[6]

-

Acylation: Add an acylating agent, for instance, 2,2,2-trifluoroethyl butanoate.[6] The enzyme will selectively acylate one enantiomer at a faster rate.

-

Reaction Monitoring: Monitor the progress of the reaction using chiral HPLC to determine the enantiomeric excess (ee) of the unreacted ester and the acylated product.

-

Work-up and Separation: Once the desired conversion is reached, quench the reaction and separate the unreacted enantiomer from the acylated enantiomer using column chromatography.

-

Deprotection and N-Methylation: The separated, unreacted enantiomer can then be deprotected and subsequently N-methylated to yield the desired enantiopure Methyl 1-methylpiperazine-2-carboxylate.

Workflow for Enzymatic Resolution:

Caption: Workflow illustrating the enzymatic resolution of a racemic piperazine derivative.

Analytical Techniques for Chiral Discrimination

Accurate determination of enantiomeric purity is crucial. A variety of chromatographic and spectroscopic methods are available for this purpose.[7]

Chromatographic Methods

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers.[7][]

-

Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

-

Supercritical Fluid Chromatography (SFC): SFC is often favored for its faster separation times and reduced solvent consumption compared to HPLC.[]

Illustrative Protocol: Chiral HPLC Analysis

-

Column: Chiral stationary phase column (e.g., polysaccharide-based).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength.

-

Injection: Inject a solution of the sample.

-

Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Table 1: Hypothetical Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |

| (R)-isomer | 5.2 | 98,000 | 98% |

| (S)-isomer | 6.8 | 2,000 | 2% |

| % ee | 96% |

Spectroscopic Methods

Chiroptical spectroscopic methods provide information about the three-dimensional structure of chiral molecules.[9][10]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.[][10][11] The resulting CD spectrum is unique to each enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations.

-

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of CD and measures the differential absorption of left and right circularly polarized infrared radiation.[9][11] It is a powerful tool for determining the absolute configuration of chiral molecules in solution.[9]

Principle of Circular Dichroism:

Caption: Simplified workflow for Circular Dichroism (CD) spectroscopy.

Pharmacological Significance of Chirality in Piperazine Derivatives

The stereochemistry of piperazine derivatives is a critical factor in their pharmacological activity.[2] The precise three-dimensional orientation of substituents on the chiral piperazine scaffold determines its binding affinity and selectivity for biological targets.[3] For instance, studies on chiral methyl-substituted aryl piperazinium compounds have shown that stereoisomers exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes.[12] Additions of a methyl group at the C2 position of the piperazine ring had selective effects on receptor activity, while additions at the C3 position significantly reduced activity.[12] This highlights the principle of chiral recognition, where the three-dimensional structure of a receptor's binding site accommodates one enantiomer preferentially over the other.[3]

Piperazine-containing drugs are used to treat a wide range of conditions, including psychiatric disorders, cancer, and microbial infections.[2][13][14] The development of enantiomerically pure piperazine derivatives is therefore a key strategy in lead optimization to enhance potency and selectivity, and to minimize off-target effects.[2]

Conclusion

The stereochemistry and chirality of Methyl 1-methylpiperazine-2-carboxylate are fundamental to its application as a building block in the design and development of novel therapeutic agents. The presence of a stereogenic center at the C2 position necessitates careful consideration of its enantiomeric forms, as they are likely to exhibit different pharmacological properties. The ability to produce this compound in an enantiomerically pure form, through either asymmetric synthesis or chiral resolution, is essential. Furthermore, robust analytical techniques, such as chiral chromatography and chiroptical spectroscopy, are indispensable for verifying enantiomeric purity and determining absolute configuration. A thorough understanding of these principles is critical for researchers and scientists working to leverage the therapeutic potential of chiral piperazine derivatives.

References

- Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.

- Chiral Spectroscopy. JASCO Inc.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- A Comparative Analysis of the Biological Activity of Piperazine Isomers. Benchchem.

- Contemporary Analysis of Chiral Molecules.

- Chiral Analysis & Separ

- Advances in chiral analysis: from classical methods to emerging technologies.

- (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. PubChem.

- Methyl (R)

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC.

- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase.

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 9. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 11. jascoinc.com [jascoinc.com]

- 12. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Methyl 1-methylpiperazine-2-carboxylate for Pharmaceutical Research and Development

Introduction: The Strategic Importance of Functionalized Piperazines in Modern Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug candidates.[1][2] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an invaluable component for optimizing the solubility, permeability, and receptor-binding affinity of drug molecules.[3] Specifically, functionalized piperazines like Methyl 1-methylpiperazine-2-carboxylate are critical building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs), from antipsychotics to antivirals.[2][4]

This guide provides an in-depth technical overview of high-purity Methyl 1-methylpiperazine-2-carboxylate, tailored for researchers, scientists, and drug development professionals. We will delve into the commercial landscape, quality assessment, and practical handling of this versatile intermediate, ensuring scientific integrity and providing actionable insights for your research endeavors.

Commercial Availability: Navigating the Supplier Landscape

High-purity Methyl 1-methylpiperazine-2-carboxylate is primarily available from commercial suppliers in its more stable dihydrochloride salt form (CAS No. 2921609-62-1).[5] The free base, while essential for many synthetic reactions, is less commonly offered for direct purchase, likely due to its higher reactivity and potential for atmospheric degradation. Additionally, N-protected precursors, such as the N-Boc (tert-butyloxycarbonyl) and N-CBz (carboxybenzyl) derivatives, are widely available and serve as stable starting materials for the synthesis of the target compound.[6][7]

Below is a comparative table of representative commercial suppliers for Methyl 1-methylpiperazine-2-carboxylate dihydrochloride and its common precursors.

| Supplier | Product Name | CAS Number | Purity/Specification |

| BLD Pharm | Methyl 1-methylpiperazine-2-carboxylate dihydrochloride | 2921609-62-1 | Not specified |

| Ambeed, Inc. | (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | 98% |

| American Elements | Methyl (R)-1-Boc-piperazine-2-carboxylate | 252990-05-9 | Up to 99.999% |

| Apollo Scientific | Methyl piperazine-2-carboxylate, N1-CBZ protected | 126937-43-7 | 97% |

| Sigma-Aldrich | methyl piperazine-1-carboxylate | 50606-31-0 | Not specified |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Purity and specifications should always be confirmed with the supplier via a Certificate of Analysis (CoA).

Quality Assessment and Analytical Protocols: Ensuring Purity and Identity

The quality of starting materials is paramount in drug development. For Methyl 1-methylpiperazine-2-carboxylate, a comprehensive quality assessment should include the determination of identity, purity, and impurity profile.

Identity Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. A representative ¹H NMR spectrum for a related N-protected precursor, Methyl 4-Boc-piperazine-2-carboxylate, is publicly available and can serve as a reference for the core piperazine ring protons.[8] For Methyl 1-methylpiperazine-2-carboxylate, the ¹H NMR spectrum is expected to show characteristic signals for the N-methyl group, the methyl ester, and the piperazine ring protons.[9][10]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Purity Determination

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV, ELSD, or MS) is a powerful technique for assessing purity and identifying impurities.[11] Given that simple piperazines lack a strong chromophore, derivatization or the use of a mass spectrometer as a detector may be necessary for sensitive detection.[12]

-

Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing residual solvents and volatile impurities.[13]

Typical Certificate of Analysis (CoA) Parameters

While a specific CoA for Methyl 1-methylpiperazine-2-carboxylate is not publicly available, a typical CoA from a reputable supplier would include:

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Purity | ≥98.0% | HPLC or GC |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Residual Solvents | As per ICH guidelines | Headspace GC |

| Heavy Metals | ≤10 ppm | ICP-MS |

Experimental Workflows: From Salt to Free Base

A critical step for utilizing the commercially available dihydrochloride salt is its conversion to the free base. This is typically achieved through neutralization with a suitable base.

Workflow for Free Base Generation

Caption: Workflow for the conversion of the dihydrochloride salt to the free base.

Detailed Protocol for Free Base Generation

-

Dissolution: Dissolve Methyl 1-methylpiperazine-2-carboxylate dihydrochloride in a minimal amount of deionized water.

-